molecular formula C23H19NO3S B12880416 1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 827024-11-3

1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one

Cat. No.: B12880416
CAS No.: 827024-11-3
M. Wt: 389.5 g/mol
InChI Key: XFGGTBQSMSAOAX-UHFFFAOYSA-N
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Description

1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one is a pyrrole-based compound featuring a 4-methylbenzenesulfonyl group at the N1 position, a naphthalen-2-yl substituent at C5, and an acetyl group (ethanone) at C2.

Properties

CAS No.

827024-11-3

Molecular Formula

C23H19NO3S

Molecular Weight

389.5 g/mol

IUPAC Name

1-[1-(4-methylphenyl)sulfonyl-5-naphthalen-2-ylpyrrol-2-yl]ethanone

InChI

InChI=1S/C23H19NO3S/c1-16-7-11-21(12-8-16)28(26,27)24-22(17(2)25)13-14-23(24)20-10-9-18-5-3-4-6-19(18)15-20/h3-15H,1-2H3

InChI Key

XFGGTBQSMSAOAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC=C2C(=O)C)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Naphthalen-2-yl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Naphthalen-2-yl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols .

Scientific Research Applications

1-(5-(Naphthalen-2-yl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Naphthalen-2-yl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogs are classified based on core modifications (Table 1):

Table 1: Structural Comparison of Pyrrole- and Pyrazoline-Based Ethanone Derivatives

Compound Name Core Structure Substituents (Positions) Molecular Weight Key References
Target Compound Pyrrole 4-Me-Benzenesulfonyl (N1), Naphthalen-2-yl (C5) ~414.45* -
1-(1-(2-Bromobenzyl)-1H-pyrrol-2-yl)ethan-1-one Pyrrole 2-Bromobenzyl (N1) 292.13
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Pyrazoline 4-Ethoxyphenyl (C5), Naphthalen-1-yl (C3) 384.45
1-(Naphthalen-2-yl)-2-(tetrahydro-2H-pyran-4-yl)ethan-1-one Ethanone Naphthalen-2-yl (C1), THP-4-yl (C2) 280.34
1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone Pyrrolidine 4-Methylbenzoyl (C4), 3-Nitrophenyl (C5) 442.51

*Calculated based on molecular formula.

Key Observations:
  • Sulfonyl vs. Benzyl Groups : The 4-methylbenzenesulfonyl group in the target compound likely improves solubility and metabolic stability compared to the 2-bromobenzyl group in , which may enhance steric hindrance.
  • Naphthalene Position: The naphthalen-2-yl group (target compound) vs.
  • Core Flexibility : Pyrazoline derivatives (e.g., ) exhibit a partially saturated ring, enhancing conformational rigidity compared to pyrrole-based compounds.
Insights:
  • The pyrazoline-benzoxazole hybrid in shows potent antitubercular activity, suggesting that the target compound’s naphthalene-sulfonyl motif may similarly target microbial enzymes.

Biological Activity

1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one, commonly referred to as the compound of interest, is a complex organic molecule characterized by its unique structural features, including a pyrrole ring and a naphthalene moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C23H19NO3S
  • Molecular Weight : 389.5 g/mol
  • IUPAC Name : 1-[1-(4-methylphenyl)sulfonyl-5-naphthalen-2-ylpyrrol-2-yl]ethanone
  • CAS Number : 827024-11-3

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It was found to exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus180.5 µg/mL
Escherichia coli151.0 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia). The IC50 values indicated that the compound is more effective than traditional chemotherapeutics like doxorubicin in certain contexts.

Cell LineIC50 (µM)Comparison with Doxorubicin
A43110More effective
Jurkat8Comparable

The proposed mechanism of action involves the binding of the compound to specific enzymes and receptors within the target cells. This interaction may lead to the modulation of signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies suggest that the compound forms stable complexes with target proteins, which could elucidate its biological effects.

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the same structural class:

  • Study on Pyrrole Derivatives : A series of pyrrole-based compounds were synthesized and tested for anti-inflammatory and analgesic activities, with some derivatives showing superior efficacy compared to standard drugs like ibuprofen .
  • Thiazole-Pyrrole Compounds : Research indicated that thiazole-integrated pyrrole derivatives exhibited significant anticonvulsant properties, suggesting a versatile pharmacological profile that could be extended to our compound .
  • Antibacterial Screening : Another study focused on sulfonamide derivatives demonstrated strong antibacterial activity against Salmonella typhi and Bacillus subtilis, reinforcing the potential for similar bioactivity in sulfonyl-containing compounds like our compound .

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